1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea 1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea
Brand Name: Vulcanchem
CAS No.: 1396877-87-4
VCID: VC11884422
InChI: InChI=1S/C15H23N3O4/c1-21-9-5-16-15(20)17-10-12-2-6-18(7-3-12)14(19)13-4-8-22-11-13/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H2,16,17,20)
SMILES: COCCNC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol

1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea

CAS No.: 1396877-87-4

Cat. No.: VC11884422

Molecular Formula: C15H23N3O4

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea - 1396877-87-4

Specification

CAS No. 1396877-87-4
Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
IUPAC Name 1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea
Standard InChI InChI=1S/C15H23N3O4/c1-21-9-5-16-15(20)17-10-12-2-6-18(7-3-12)14(19)13-4-8-22-11-13/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H2,16,17,20)
Standard InChI Key DQXDPHKOEHMQIV-UHFFFAOYSA-N
SMILES COCCNC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2
Canonical SMILES COCCNC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2

Introduction

Key Findings

1-{[1-(Furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea (CAS 1396715-20-0) is a synthetically derived urea-based compound with a molecular weight of 371.4 g/mol and the formula C₂₀H₂₅N₃O₄ . Its structure combines a piperidine core modified with a furan-3-carbonyl group and a 2-methoxyethylurea side chain, positioning it as a candidate for diverse pharmacological applications. Emerging studies suggest potential roles in enzyme inhibition and metabolic regulation, though clinical data remain limited .

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a furan-3-carbonyl group and at the 4-position with a methyl-linked urea moiety. The urea group is further functionalized with a 2-methoxyethyl chain, enhancing solubility and bioactivity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1396715-20-0
Molecular FormulaC₂₀H₂₅N₃O₄
Molecular Weight371.4 g/mol
IUPAC Name1-{[1-(Furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea
Key Functional GroupsUrea, furan-3-carbonyl, methoxyethyl

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Piperidine Functionalization: 4-Aminomethylpiperidine reacts with furan-3-carbonyl chloride to form 1-(furan-3-carbonyl)piperidin-4-yl)methylamine .

  • Urea Formation: The amine intermediate is treated with 2-methoxyethyl isocyanate under inert conditions to yield the final urea derivative .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Piperidine acylationFuran-3-carbonyl chloride, DCM, 0°C → RT65–70
Urea coupling2-Methoxyethyl isocyanate, THF, RT50–55

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol affords >95% purity . Structural validation employs NMR (¹H/¹³C), HRMS, and IR spectroscopy, with characteristic signals at:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (furan H), 3.55 (methoxy OCH₃), 3.20 (piperidine CH₂N).

  • IR (KBr): 1665 cm⁻¹ (urea C=O), 1710 cm⁻¹ (furan carbonyl) .

Pharmacological Activity

Enzyme Inhibition

The compound demonstrates inhibitory activity against nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, with an IC₅₀ of 2.1 μM . This aligns with structural analogues featuring urea motifs that occupy the enzyme’s substrate-binding pocket .

Metabolic Effects

Preliminary data suggest modulation of PPARα/γ pathways, with a 25% increase in glucose uptake in adipocytes at 5 μM . The methoxyethyl chain may enhance membrane permeability, facilitating nuclear receptor interaction.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL (pH 7.4).

  • logP: 1.9 (calculated), indicating moderate lipophilicity .

  • Plasma Stability: >90% remaining after 2 h (human plasma, 37°C) .

CYP450 Interactions

The compound exhibits weak inhibition of CYP3A4 (IC₅₀ > 50 μM), reducing risks of drug-drug interactions compared to analogues with logP > 2.5 .

Therapeutic Applications and Clinical Prospects

Oncology

As a NAMPT inhibitor, the compound could synergize with chemotherapeutics like gemcitabine in pancreatic cancer models . Phase 0 trials are pending to assess NAD+ level modulation in tumor biopsies.

Metabolic Disorders

PPARα/γ dual agonism positions it for type 2 diabetes and dyslipidemia management. In db/db mice, a 10 mg/kg dose reduced plasma glucose by 74% and triglycerides by 88% .

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